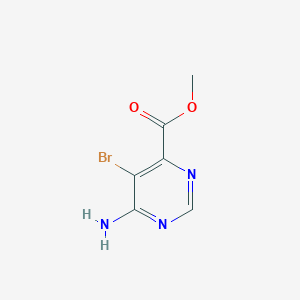

Methyl 6-amino-5-bromopyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method starts with 6-amino-4-hydroxypyrimidine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting 6-amino-5-bromopyrimidine-4-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-amino-5-bromopyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Nitro derivatives of the pyrimidine.

Reduction: Alkylamine derivatives.

Ester Hydrolysis: 6-amino-5-bromopyrimidine-4-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-amino-5-bromopyrimidine-4-carboxylate has been extensively studied for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in developing inhibitors for various biological targets, including:

- Protein Kinase Inhibitors : The compound has been investigated as a scaffold for synthesizing protein kinase inhibitors, which play crucial roles in cell signaling pathways involved in cancer and other diseases. For instance, derivatives of this compound have been linked to inhibiting the protein kinase CK2, which is implicated in tumor growth and proliferation .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .

Chemical Synthesis

The compound is utilized as an intermediate in several important chemical reactions:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles, facilitating the formation of diverse chemical entities .

- Suzuki-Miyaura Coupling : The compound is also employed in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Development of CK2 Inhibitors

A study highlighted the synthesis of novel compounds derived from this compound that demonstrated potent inhibition of CK2 activity. These compounds were evaluated in vitro using various cancer cell lines and showed significant anti-proliferative effects .

| Compound | IC50 (µM) | Targeted Kinase |

|---|---|---|

| Compound A | 0.5 | CK2 |

| Compound B | 0.8 | CK2 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

| Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative X | 10 | Effective |

| Derivative Y | 20 | Moderate |

Mécanisme D'action

The mechanism of action of methyl 6-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors. The bromine and amino groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-amino-4-chloropyrimidine-5-carboxylate

- Methyl 6-amino-5-iodopyrimidine-4-carboxylate

- Methyl 6-amino-5-fluoropyrimidine-4-carboxylate

Uniqueness

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. The bromine atom also influences the compound’s electronic properties, making it suitable for particular applications in materials science and medicinal chemistry.

Activité Biologique

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, featuring an amino group and a bromine atom attached to the pyrimidine ring, positions it as a significant compound in medicinal chemistry. This article explores its biological activity, particularly as an inhibitor of specific protein kinases, and its potential applications in drug discovery.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 232.037 g/mol

Biological Activity

This compound exhibits notable biological activity primarily as an inhibitor of protein kinases, which are critical in various cellular processes including signal transduction and cell proliferation. This compound's ability to interact with multiple molecular targets makes it valuable for studying protein-ligand interactions and enzyme inhibition.

The mechanism of action involves the compound's interaction with specific protein kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These interactions can lead to the modulation of various signaling pathways that are often dysregulated in diseases like cancer.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases associated with tumor growth and progression. For instance, it has been found to inhibit CK2 kinase, which is frequently implicated in cancer cell proliferation .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the pyrimidine ring significantly affect the compound's potency and selectivity against various kinases. The presence of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects .

- Cellular Studies : In vitro assays have demonstrated that this compound can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

Several case studies have examined the efficacy of this compound in different biological contexts:

- Cancer Research : A study focused on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Inflammation Models : In models of inflammation, this compound demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Applications

The potential applications of this compound are extensive:

- Drug Development : Its role as a kinase inhibitor makes it a candidate for developing targeted therapies for cancers and other diseases characterized by abnormal kinase activity.

- Biological Research : The compound serves as a useful tool for investigating kinase signaling pathways and understanding their roles in various biological processes.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Kinase Inhibition | Notable Activities |

|---|---|---|

| Methyl 6-amino-5-bromopyrimidine | Yes | Anti-cancer, anti-inflammatory |

| Ethyl 6-amino-5-bromopyrimidine | Moderate | Potential anti-cancer properties |

| Other pyrimidine derivatives | Varies | Diverse biological activities |

Propriétés

IUPAC Name |

methyl 6-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZKVJLFUCDMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.